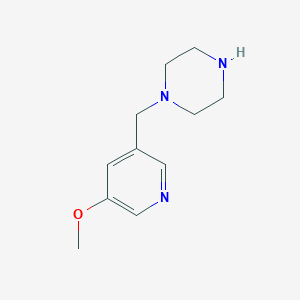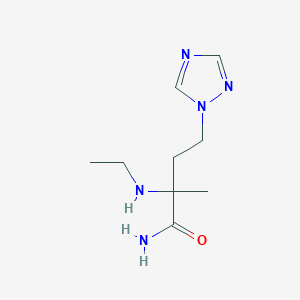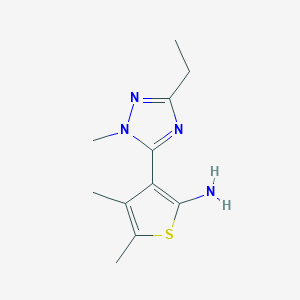
5-(Piperazin-1-ylmethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-ylmethyl)pyridin-3-ol is a heterocyclic compound that features a piperazine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperazine and pyridine moieties in its structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with piperazine in the presence of a suitable base. One common method includes the use of formaldehyde as a methylene bridge-forming agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperazin-1-ylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-3-one derivatives, while reduction can produce various piperazine-substituted pyridines.
Applications De Recherche Scientifique
5-(Piperazin-1-ylmethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Piperazin-1-ylmethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety can mimic the structure of natural ligands, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.
4-(Piperazin-1-ylmethyl)pyridine: Similar structure but with the piperazine moiety attached at a different position on the pyridine ring.
5-(Piperazin-1-ylmethyl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position on the pyridine ring.
Uniqueness
5-(Piperazin-1-ylmethyl)pyridin-3-ol is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[(5-methoxypyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-6-10(7-13-8-11)9-14-4-2-12-3-5-14/h6-8,12H,2-5,9H2,1H3 |
Clé InChI |
NNSGJUZFVPMOTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)


![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

![1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)

![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)


![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
